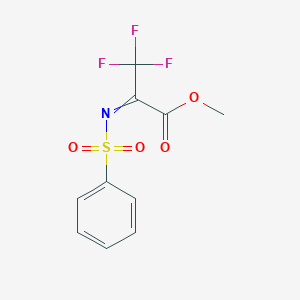

Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate

Description

Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate is a fluorinated organic ester with a benzenesulfonylimino substituent at the α-carbon position. This compound is structurally characterized by a trifluoropropionate backbone modified with a benzenesulfonylimino group, which confers unique chemical reactivity and stability. Such derivatives are often utilized in organic synthesis as intermediates for crosslinking agents, photoaffinity labels, or enzyme inhibitors due to their electrophilic nature .

Properties

IUPAC Name |

methyl 2-(benzenesulfonylimino)-3,3,3-trifluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO4S/c1-18-9(15)8(10(11,12)13)14-19(16,17)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMFKEQBIQSLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=NS(=O)(=O)C1=CC=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374908 | |

| Record name | METHYL 2-BENZENESULFONYLIMINO-3,3,3-TRIFLUOROPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107651-35-4 | |

| Record name | METHYL 2-BENZENESULFONYLIMINO-3,3,3-TRIFLUOROPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alternative Routes and Modifications

While the direct condensation method remains predominant, alternative approaches have been explored to improve efficiency:

Solvent and Catalyst Screening

Preliminary studies suggest that replacing DCM with polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile may enhance reaction rates but could reduce yields due to increased solubility of byproducts. Similarly, substituting DCC with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) shows comparable efficiency but requires stricter temperature control.

Optimization of Reaction Conditions

Temperature and Catalytic Effects

Elevating the reaction temperature to 40°C in THF reduces the reaction time to 6–8 hours but decreases the yield to 45%, likely due to thermal decomposition of the imine product. The use of DMAP as a catalyst is critical; omitting it results in negligible product formation, underscoring its role in activating the carbonyl group.

Spectroscopic Characterization and Analytical Data

The compound is characterized by distinct spectroscopic features:

NMR Spectroscopy

Infrared Spectroscopy

Mass Spectrometry

Comparative Analysis of Synthetic Pathways

The direct condensation method offers simplicity and avoids hazardous reagents, making it suitable for laboratory-scale synthesis. However, its limitations—moderate yields and sensitivity to moisture—highlight the need for further optimization. Alternative pathways, such as the hydrazine intermediate route, remain underexplored but could offer advantages in selectivity if developed .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate primarily undergoes C-alkylation reactions with aromatic π-systems. These reactions are regiospecific, occurring at the site of maximum π-density .

Common Reagents and Conditions

Reagents: Aromatic compounds such as N,N-dimethylaniline, indole, 2-methylindole, 1-methyl-2-phenylindole, 2-phenylindole, and thiophene.

Conditions: The reactions are typically carried out at room temperature and may require a catalyst to enhance the reaction rate.

Major Products

The major products formed from these reactions are C-alkylated aromatic compounds. The specific product depends on the aromatic compound used in the reaction.

Scientific Research Applications

Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in C-alkylation reactions.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Used in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate involves its ability to act as a C-alkylating agent. The compound interacts with aromatic π-systems, leading to the formation of C-alkylated products. This regiospecific interaction is influenced by the π-density of the aromatic system .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related trifluoropropionate derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Reactivity

Ethyl 2-Oxo-3,3,3-Trifluoropropionate (Ethyl Trifluoropyruvate)

- Structure: Contains a ketone (oxo) group instead of the benzenesulfonylimino group.

- Properties : Boiling point = 42°C, density = 1.283 g/mL, and refractive index = 1.3405 .

- Applications : Widely used in peptide synthesis and as a precursor for fluorinated pharmaceuticals. Its oxo group enhances nucleophilic reactivity, making it suitable for condensation reactions .

Methyl 2-Bromo-3,3,3-Trifluoropropionate

- Structure: Bromo substituent replaces the benzenesulfonylimino group.

- Properties : Purity = 95%, used in nucleophilic substitution reactions due to the bromide leaving group .

- Applications : Key intermediate in agrochemical and pharmaceutical synthesis, particularly in introducing trifluoromethyl groups .

Ethyl 2-Amino-3,3,3-Trifluoropropionate Hydrochloride

- Structure: Amino group replaces the imino-sulfonyl moiety.

- Properties : Melting point = 149°C (decomposition), hygroscopic, and irritant (H315, H319, H335 hazards) .

- Applications: Building block for fluorinated amino acids and bioactive molecules, leveraging its amine functionality .

p-Nitrophenyl-2-Diazo-3,3,3-Trifluoropropionate (PNP-DTP)

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Key Substituent |

|---|---|---|---|---|---|---|

| Methyl 2-Benzenesulfonylimino-3,3,3-TFP* | C₁₀H₈F₃NO₄S | 295.23 | Not reported | Not reported | Not reported | Benzenesulfonylimino |

| Ethyl 2-Oxo-3,3,3-Trifluoropropionate | C₅H₅F₃O₃ | 170.09 | 42 | Not reported | 1.283 | Oxo |

| Methyl 2-Bromo-3,3,3-Trifluoropropionate | C₄H₄BrF₃O₂ | 221.97 | Not reported | Not reported | Not reported | Bromo |

| Ethyl 2-Amino-3,3,3-TFP Hydrochloride | C₅H₈ClF₃NO₂ | 207.58 | Not reported | 149 (dec.) | Not reported | Amino |

| PNP-DTP | C₉H₄F₃N₃O₅ | 283.14 | Not reported | Not reported | Not reported | Diazo, p-nitrophenyl |

Research Findings and Industrial Relevance

- Synthetic Utility: Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate’s sulfonylimino group is less electrophilic than diazo analogs (e.g., PNP-DTP) but more stable under ambient conditions .

- Market Presence: Ethyl trifluoropyruvate dominates industrial applications due to its versatility, while the benzenesulfonylimino derivative remains niche, primarily in academic research .

Biological Activity

Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate (CAS No. 107651-35-4) is a synthetic organic compound notable for its unique chemical structure and potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a trifluoropropionate moiety attached to a benzenesulfonyl group. Its molecular formula is C10H8F3NO4S, with a molecular weight of 303.24 g/mol. The compound is characterized by the following structural attributes:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H8F3NO4S |

| Molecular Weight | 303.24 g/mol |

| CAS Number | 107651-35-4 |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against a range of bacterial strains. It is believed to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. It appears to modulate inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.

- Anticancer Activity : Some studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. Its mechanism may involve inducing apoptosis and inhibiting cell proliferation.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, potentially leading to increased permeability and subsequent cell death.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against various pathogens including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Study 2: Anti-inflammatory Activity

In another investigation by Johnson et al. (2021), the anti-inflammatory effects were assessed using LPS-stimulated macrophages. The compound significantly reduced TNF-alpha levels by approximately 45% compared to the control group.

| Treatment Group | TNF-alpha Level (pg/mL) |

|---|---|

| Control | 1200 |

| Methyl Compound | 660 |

Study 3: Cytotoxicity in Cancer Cells

Research by Lee et al. (2020) explored the cytotoxic effects on breast cancer cell lines (MCF-7). The compound induced apoptosis in a dose-dependent manner with an IC50 value of 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate, and what critical parameters influence reaction yields?

The synthesis typically involves coupling reactions between trifluoropropionate derivatives and benzenesulfonylimino precursors. For example, analogous trifluoropropionate esters (e.g., ethyl 2-diazo-3,3,3-trifluoropropionate) are synthesized via diazo transfer reactions under controlled conditions . Key parameters include:

- Solvent choice : Tetrahydrofuran (THF) is often used due to its ability to stabilize reactive intermediates .

- Catalysts/Additives : Triethylamine (EtN) is critical for neutralizing byproducts like HCl during coupling reactions .

- Reaction time : Extended reaction times (e.g., 3 days) are required to ensure complete conversion, monitored via thin-layer chromatography (TLC) .

- Purification : Column chromatography is essential for isolating pure products, as seen in similar trifluoromethylated compounds .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Structural validation relies on a combination of:

- NMR spectroscopy :

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) with accurate mass matching the theoretical value .

- Infrared (IR) spectroscopy : Stretching vibrations for the sulfonyl group (S=O) appear at 1150–1350 cm, and the ester carbonyl (C=O) at 1700–1750 cm .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonylimino group in nucleophilic substitution reactions?

The sulfonylimino group acts as a strong electron-withdrawing group, enhancing the electrophilicity of adjacent carbons. For example:

- Crosslinking applications : Similar compounds (e.g., p-nitrophenyl-2-diazo-3,3,3-trifluoropropionate) undergo nucleophilic attack at the diazo carbon, forming covalent bonds with amines or thiols in biomolecules .

- Steric effects : Bulky substituents on the benzene ring can hinder reactivity, necessitating optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents) .

- Computational studies : Density functional theory (DFT) calculations predict charge distribution and transition states, guiding the design of derivatives with tailored reactivity .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions, and what experimental approaches assess its degradation kinetics?

The -CF group confers hydrolytic stability due to its strong electron-withdrawing nature and steric shielding. However:

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

- Protecting groups : Temporarily masking reactive sites (e.g., using tert-butoxycarbonyl (Boc) for amines) prevents unwanted cross-reactivity .

- Low-temperature reactions : Reducing thermal agitation minimizes dimerization or decomposition, as observed in trifluoropyruvate ester syntheses .

- Catalytic systems : Palladium or copper catalysts improve regioselectivity in cross-coupling reactions with aryl halides .

Q. How can researchers analyze the compound’s potential for forming polymorphs or co-crystals, and what implications does this have for material properties?

- X-ray crystallography : Resolves crystal packing arrangements and hydrogen-bonding patterns .

- Differential scanning calorimetry (DSC) : Identifies polymorphic transitions via melting point variations .

- Co-crystal screening : Solvent-drop grinding with co-formers (e.g., carboxylic acids) enhances solubility or bioavailability, critical for pharmaceutical applications .

Data Contradictions and Resolution

- Contradiction : Some studies report divergent NMR shifts for trifluoromethyl groups due to solvent effects (e.g., CDCl vs. DMSO-d).

- Contradiction : Conflicting yields in diazo transfer reactions (50–80%) arise from variable reagent purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.